

A Technical Guide to the Chemical Synthesis and Derivatives of Celgosivir

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Compound of Interest

Compound Name: Celgosivir

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Introduction

Celgosivir, a 6-O-butanoyl ester derivative of the natural product castanospermine, is an oral prodrug that has garnered significant interest in the field of antiviral research.^[1] It functions as a potent inhibitor of α -glucosidase I, a host enzyme crucial for the proper folding and maturation of viral glycoproteins.^{[2][3]} By disrupting this host-mediated process, **Celgosivir** exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including Flaviviruses such as the dengue virus, as well as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).^[4] This technical guide provides a comprehensive overview of the chemical synthesis of **Celgosivir**, its mechanism of action, and available data on its derivatives.

Chemical Synthesis of Celgosivir

The most widely adopted synthetic route to **Celgosivir** (6-O-butanoylcastanospermine) commences with its parent compound, castanospermine. The key challenge in this synthesis is the regioselective acylation of the C-6 hydroxyl group among the four secondary hydroxyl groups of castanospermine. A highly effective one-pot procedure has been developed to achieve this selective butanoylation.^[5]

Experimental Protocol: One-Pot Synthesis of Celgosivir

This procedure, adapted from improved methods, allows for the efficient synthesis of **Celgosivir** with a high yield.^[5]

Materials:

- Castanospermine
- Bis(tributyltin) oxide
- Toluene
- Butyryl chloride
- Ethanol
- Anhydrous Hydrogen Chloride (HCl) in ethanol or isopropanol
- Heptane

Procedure:

- A mixture of castanospermine and bis(tributyltin) oxide (in a molar ratio of approximately 1:1.8) in toluene is heated to reflux. A Dean-Stark trap is used to azeotropically remove water from the reaction mixture.
- After complete water removal (typically after 3-4 hours), the reaction mixture is cooled to a low temperature (e.g., -15°C to -10°C).
- Butyryl chloride (approximately 1.8 molar equivalents relative to castanospermine) is added dropwise to the cooled solution, maintaining the low temperature.
- The reaction is allowed to warm to room temperature and stirred for a designated period (e.g., 2 hours).
- The reaction is then quenched by the addition of ethanol.
- Anhydrous hydrogen chloride (in ethanol or isopropanol) is added to the mixture to precipitate the hydrochloride salt of **Celgosivir**.

- The resulting solid is collected by filtration, washed with a non-polar solvent such as heptane, and dried under vacuum to yield 6-O-butanoylcastanospermine hydrochloride.

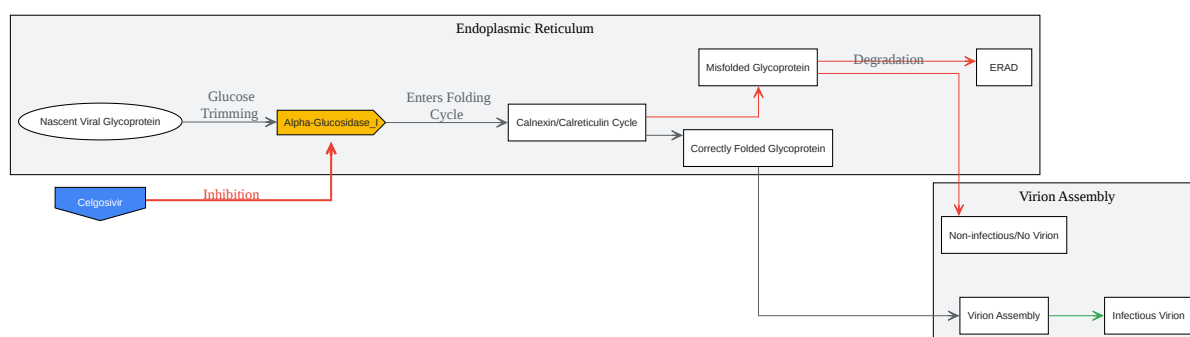
This improved one-pot procedure has been reported to achieve a yield of approximately 83%. [5] Earlier methods involving dibutyltin oxide in methanol followed by in-situ treatment with an acid chloride and triethylamine resulted in lower yields ranging from 18% to 44%. [5]

Quantitative Data on Celgosivir Synthesis

Parameter	Value	Reference
Starting Material	Castanospermine	[5]
Key Reagents	Bis(tributyltin) oxide, Butyryl chloride	[5]
Solvent	Toluene	[5]
Reported Yield	83%	[5]

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

Celgosivir's antiviral activity stems from its ability to inhibit the host enzyme α -glucosidase I located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Inhibition of this crucial step leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The improper folding of viral envelope proteins prevents the assembly of mature, infectious virions, thereby halting the viral life cycle.



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Caption: Mechanism of action of **Celgosivir** in the endoplasmic reticulum.

Derivatives of Celgosivir

While **Celgosivir** itself is a derivative of castanospermine, dedicated research on further derivatives of 6-O-butanoylcastanospermine is limited in publicly available literature. However, extensive research has been conducted on other 6-O-acyl derivatives of castanospermine to explore their structure-activity relationships (SAR). These studies provide valuable insights into how modifications to the acyl chain at the C-6 position can influence antiviral activity and toxicity.

The general synthetic approach to these derivatives follows a similar principle to the **Celgosivir** synthesis, involving the regioselective acylation of castanospermine at the 6-position with various acyl chlorides or anhydrides.

Antiviral Activity of Celgosivir and Related Compounds

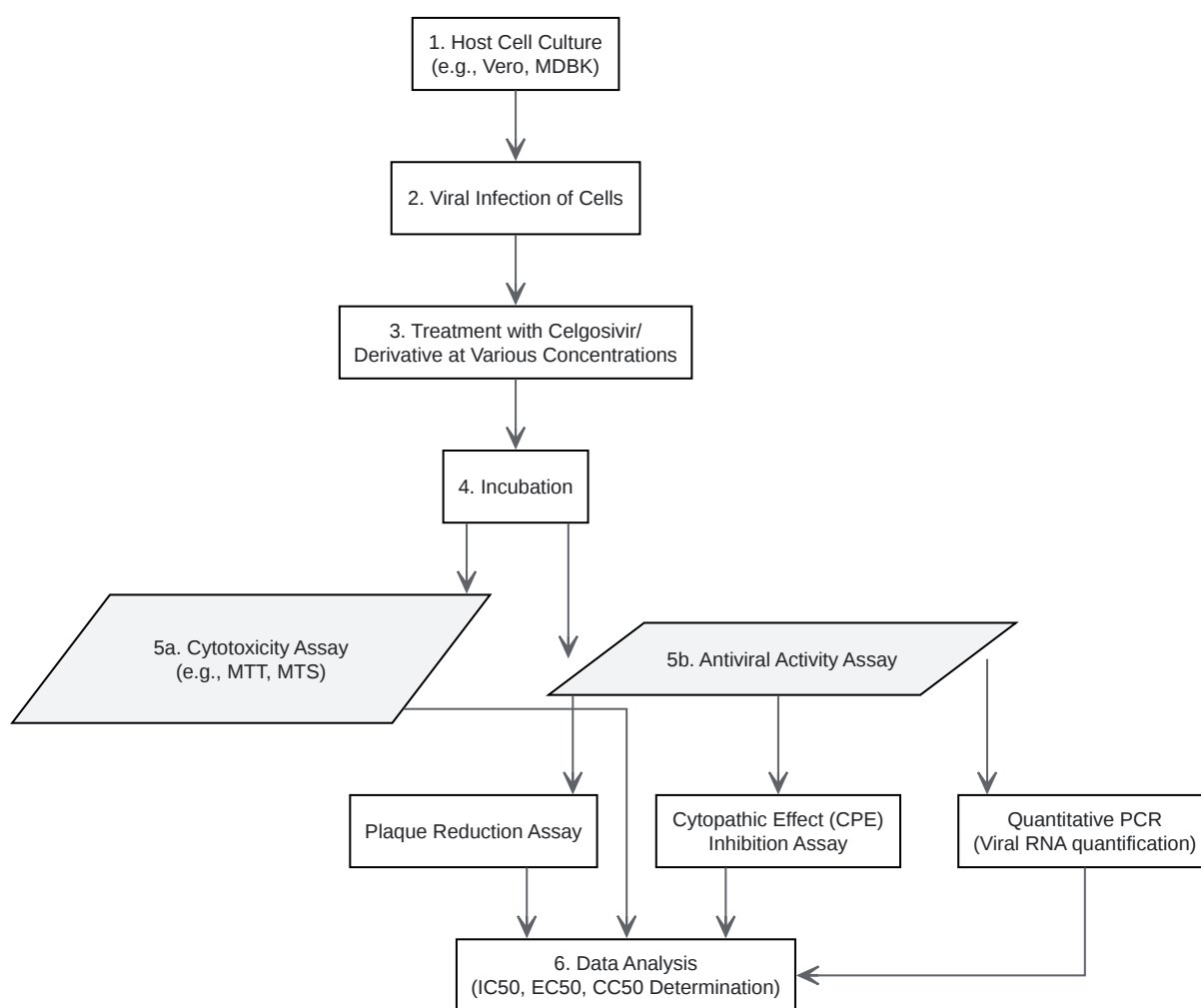
The antiviral efficacy of **Celgosivir** has been demonstrated against a variety of viruses. The following table summarizes key in vitro and in vivo data.

Compound	Virus	Assay	Activity (IC50 / EC50)	Reference
Celgosivir	HIV-1	---	2.0 ± 2.3 µM (IC50)	[6]
Celgosivir	Bovine Viral Diarrhoea Virus (BVDV)	Plaque Assay	16 µM (IC50)	[6]
Celgosivir	Bovine Viral Diarrhoea Virus (BVDV)	Cytopathic Effect Assay	47 µM (IC50)	[6]
Celgosivir	Dengue Virus 2 (DENV2)	---	0.2 µM (EC50)	[6]
Celgosivir	Dengue Virus 1, 3, 4 (DENV1, 3, 4)	---	< 0.7 µM (EC50)	[6]
Celgosivir	α-glucosidase	---	0.7 µg/ml (IC50)	[7]
Castanospermine	HIV-infected cells (glycoprotein processing)	---	254 µM (IC50)	[6]
Celgosivir	HIV-infected cells (glycoprotein processing)	---	20 µM (IC50)	[6]

Pharmacokinetic studies in mice have shown that **Celgosivir** is rapidly metabolized to its active form, castanospermine. In a lethal mouse model of dengue virus infection, a twice-daily regimen of **Celgosivir** was found to be more protective than a single daily dose, highlighting the importance of maintaining a minimum concentration of the active compound.

Experimental Workflow for Antiviral Activity Assessment

The evaluation of **Celgosivir** and its derivatives' antiviral activity typically follows a standardized workflow.



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Caption: General experimental workflow for in vitro antiviral evaluation.

Conclusion

Celgosivir represents a promising class of host-targeting antiviral agents with a well-defined mechanism of action. Its chemical synthesis from castanospermine is efficient and high-yielding. While the exploration of direct **Celgosivir** derivatives is not extensively documented, the broader class of 6-O-acyl castanospermine analogs provides a rich area for future research and development. The data presented in this guide offer a solid foundation for researchers and professionals in the field to build upon in the ongoing effort to develop novel and effective antiviral therapies.

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References

- 1. researchgate.net [researchgate.net]
- 2. U.S. Patent for Ladder mountable container Patent (Patent # D 300,563 issued April 4, 1989) - Justia Patents Search [patents.justia.com]
- 3. jocpr.com [jocpr.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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